molecular formula C13H14N4O2 B2668391 (E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2035004-90-9

(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2668391
CAS No.: 2035004-90-9
M. Wt: 258.281
InChI Key: RDIDCLBFXAQNAC-ONEGZZNKSA-N
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Description

The compound (E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a hybrid molecule combining a pyrrolidine-triazole moiety with a furan-substituted α,β-unsaturated ketone (enone) system. The (E)-configuration of the enone system is critical for maintaining planarity, which influences both reactivity and biological interactions .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-13(4-3-12-2-1-9-19-12)16-8-5-11(10-16)17-14-6-7-15-17/h1-4,6-7,9,11H,5,8,10H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIDCLBFXAQNAC-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2N=CC=N2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an amine and a suitable electrophile.

    Coupling of the furan ring: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the rest of the molecule.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.

    Substitution: The triazole and pyrrolidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the double bond would yield the corresponding alkane.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, compounds containing triazole, pyrrolidine, and furan rings are often studied for their potential biological activities. They can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Medicine

In medicine, such compounds are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antiviral activities, making them candidates for drug development.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analysis

The target compound is compared to structurally related enones and triazole/pyrrolidine derivatives (Table 1).

Compound Name Key Structural Features Key Differences Reference
(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one Pyrrolidine-triazole + furan-enone Unique 2H-1,2,3-triazole substitution
(2E)-3-(furan-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one (6C8) Pyrrolidine + furan-enone Lacks triazole; furan-3-yl instead of furan-2-yl
(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one Methoxyphenyl + furan-enone Aromatic substituent instead of pyrrolidine-triazole
(E)-1-(5-bromothiophen-2-yl)-3-(1H-indol-3-yl)prop-2-en-1-one Bromothiophene + indole-enone Heterocyclic variation (thiophene, indole)
(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Pyrrolidine + 1H-1,2,4-triazole + fluorophenyl Different triazole isomer (1H-1,2,4 vs. 2H-1,2,3)

Key Observations :

  • The 2H-1,2,3-triazole group in the target compound distinguishes it from analogs with 1H-1,2,4-triazole (e.g., ), which may alter hydrogen-bonding capacity and metabolic stability .
  • The furan-enone system is a common feature in antimicrobial and enzyme-inhibiting compounds, as seen in and .
Physical and Chemical Properties
  • Crystallography: The enone system in chalcones (e.g., ) adopts a planar conformation (C1–C2–C3–C4 torsion angle ≈ 180°), critical for π-π stacking and C–H···O interactions. The triazole group in the target compound may introduce additional C–H···N hydrogen bonds, as seen in triazole-containing analogs .
  • Solubility: Pyrrolidine and triazole groups improve water solubility compared to purely aromatic enones (e.g., reports logP = 2.1–3.5 for chlorophenyl derivatives) .

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